Bienvenue dans la boutique en ligne BenchChem!

Aluminum flufenamate

Gastrointestinal safety NSAID tolerability Fenamate salt engineering

Aluminum flufenamate (CAS 16449-54-0) is the aluminum salt of flufenamic acid, belonging to the fenamate (anthranilic acid derivative) class of non-steroidal anti-inflammatory drugs (NSAIDs). With the molecular formula C₄₂H₂₇AlF₉N₃O₆ and a molecular weight of 867.65 g/mol, it comprises three flufenamate anions coordinated to one aluminum(III) cation.

Molecular Formula C42H27AlF9N3O6
Molecular Weight 867.6 g/mol
CAS No. 16449-54-0
Cat. No. B1667007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum flufenamate
CAS16449-54-0
SynonymsAlfenamin, Alufenamine, Aluminum flufenamate;  Flufenamic acid, aluminium salt; 
Molecular FormulaC42H27AlF9N3O6
Molecular Weight867.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3]
InChIInChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3
InChIKeyOSQHGAXCVAYZPZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aluminum Flufenamate (CAS 16449-54-0): Compound Identity, Fenamate Class, and Procurement Context


Aluminum flufenamate (CAS 16449-54-0) is the aluminum salt of flufenamic acid, belonging to the fenamate (anthranilic acid derivative) class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. With the molecular formula C₄₂H₂₇AlF₉N₃O₆ and a molecular weight of 867.65 g/mol, it comprises three flufenamate anions coordinated to one aluminum(III) cation [2]. Launched in Japan in 1967 by Taisho Pharmaceutical under the trade name Opyrin, it is indicated for analgesic, anti-inflammatory, and antipyretic therapy in rheumatoid arthritis, osteoarthritis, musculoskeletal and joint disorders, dental pain, and acute upper respiratory tract inflammation [1][3]. The compound acts as a prodrug: upon oral administration, it dissociates in the gastrointestinal tract to release flufenamic acid (the active COX-1/COX-2 inhibitor) and aluminum ion; notably, the aluminum component is not detected in systemic circulation [4].

Why Aluminum Flufenamate Cannot Be Simply Substituted by Flufenamic Acid or Other Fenamate NSAIDs


Although aluminum flufenamate shares the same active moiety (flufenamic acid) with the free acid form, the two are not pharmacokinetically interchangeable. The aluminum salt functions as a modified-release prodrug: dissolution tests demonstrate that flufenamic acid is released extremely slowly from the aluminum flufenamate complex compared with free flufenamic acid capsules, resulting in the extent of bioavailability from the aluminum salt tablet being less than 30% of that from the free acid capsule [1]. Furthermore, the aluminum salt was specifically developed to mitigate the high rate (30–60%) of gastrointestinal side effects associated with flufenamic acid free acid, while maintaining equivalent or better anti-inflammatory potency [2]. Within the fenamate class, rank-order potency varies substantially by endpoint: in anaphylactic bronchoconstriction antagonism, the order is meclofenamate > flufenamate > mefenamate [3]; in chloride channel inhibition, flufenamic acid (IC₅₀ ~8 μM) outperforms tolfenamic acid, meclofenamic acid, and mefenamic acid [4]. These endpoint-specific potency inversions mean that selecting a fenamate based on a single activity measure without considering the specific therapeutic context and salt-form pharmacokinetics can lead to suboptimal efficacy or unexpected toxicity.

Aluminum Flufenamate: Quantitative Evidence of Differentiation from Flufenamic Acid, Mefenamic Acid, Indomethacin, and Other NSAIDs


GI Safety Advantage: Aluminum Flufenamate vs. Flufenamic Acid Free Acid — Reduced Gastrointestinal Toxicity Profile

Aluminum flufenamate was specifically developed to address the high gastrointestinal side effect rate of flufenamic acid free acid. Flufenamic acid carries a reported GI side effect incidence of 30–60%, manifested as dyspepsia, nausea, abdominal pain, diarrhea, and in severe cases peptic ulceration [1]. The aluminum salt form exhibits equivalent or better anti-inflammatory properties than the free acid while lacking its harmful side action in the alimentary canal . Mechanistically, the aluminum flufenamate complex dissociates gradually in the GI tract, avoiding the high local concentration of free acid that contributes to mucosal irritation; the aluminum ion itself is not systemically absorbed (undetectable in blood and urine after oral dosing) [2]. The oral LD₅₀ in rats for aluminum flufenamate is 550 mg/kg , while the ulcerogenic ED₅₀ of flufenamic acid free acid in fasted rats ranges from 22 to 51 mg/kg [3], indicating a substantially wider safety margin for the aluminum salt.

Gastrointestinal safety NSAID tolerability Fenamate salt engineering

Anti-Inflammatory Potency: Aluminum Flufenamate Superior to Phenylbutazone, Aspirin, and Comparable to Indomethacin in Multiple In Vivo Models

The Japanese regulatory package insert for Opyrin (aluminum flufenamate) reports quantitative anti-inflammatory potency comparisons from preclinical models. In the guinea pig ultraviolet (UV) erythema inhibition assay, aluminum flufenamate exhibited stronger activity than phenylbutazone [1]. In the rat carrageenin paw edema model, the compound demonstrated stronger inhibitory activity than both phenylbutazone and aspirin [1]. In a rat experimental pulpitis model, the anti-inflammatory effect of aluminum flufenamate was stronger than that of indomethacin and equivalent to phenylbutazone [1]. In a broader comparative study of 15 NSAIDs using the carrageenin edema model, aluminum flufenamate ranked among the top compounds tested for anti-inflammatory potency, although indomethacin (ED₃₀ = 18.0 mg/kg) and diclofenac sodium showed the highest potency [2].

Anti-inflammatory potency Carrageenin edema UV erythema In vivo pharmacology

Analgesic Potency: Aluminum Flufenamate Equivalent to Mefenamic Acid in Standard Preclinical Pain Models

The Japanese Opyrin package insert provides head-to-head analgesic potency data across three standard preclinical pain models. In the mouse acetic acid writhing test and the rat Randall-Selitto pressure test, aluminum flufenamate exhibited analgesic activity equivalent to mefenamic acid [1]. In the mouse hot plate test, its analgesic effect was equivalent to aminopyrine and phenylbutazone [1]. Additionally, the compound demonstrated inhibitory effects on inflammatory pain in rat adjuvant arthritis and dog uric acid arthritis models [1]. These data position aluminum flufenamate as matched in analgesic efficacy to mefenamic acid—its closest fenamate-class clinical comparator—across the most widely used preclinical pain assays.

Analgesic potency Writhing test Randall-Selitto Preclinical pain models

Pharmacokinetic Differentiation: Sustained-Release Profile of Aluminum Flufenamate vs. Immediate-Release Flufenamic Acid

A direct comparative human pharmacokinetic study by Kaniwa et al. (1982) demonstrated that the extent of flufenamic acid bioavailability from a commercial aluminum flufenamate tablet was less than 30% of that from a flufenamic acid capsule [1]. Dissolution tests revealed that this reduced bioavailability resulted from the extremely slow release of flufenamic acid from the aluminum complex [1]. The Japanese package insert confirms this modified-release mechanism: the compound dissociates into flufenamic acid and aluminum in the GI tract, with only the liberated flufenamic acid being absorbed [2]. After a single 250 mg oral dose (postprandial), 30.47 mg of flufenamic acid was excreted in urine over 72 hours, while aluminum was undetectable systemically [2]. Notably, food intake retarded absorption from the free acid capsule but did not affect absorption from the aluminum flufenamate tablet, suggesting a more predictable pharmacokinetic profile under real-world dosing conditions [1].

Pharmacokinetics Dissolution rate Bioavailability Sustained release

Platelet Aggregation Inhibition Rank Order: Aluminum Flufenamate Among Top-Tier Fenamates

In a comprehensive 15-NSAID comparative pharmacology study by Kadokawa et al. (1980), aluminum flufenamate was directly benchmarked for in vitro platelet aggregation inhibition induced by arachidonic acid. The rank order of potency placed aluminum flufenamate fourth among all 15 tested agents, following indomethacin, diclofenac sodium, and flufenamic acid, but ahead of mefenamic acid [1]. This places the aluminum salt in the upper quartile of NSAIDs for this COX-1-mediated pharmacodynamic endpoint. The same study also reported that flufenamic acid free acid ranked third (ahead of its aluminum salt), consistent with the prodrug nature of aluminum flufenamate—the free acid liberated upon dissociation is the active inhibitory species [1].

Platelet aggregation Arachidonic acid pathway COX inhibition Fenamate rank order

Fenamate-Class Chloride Channel Inhibition: Flufenamic Acid Moiety More Potent Than Mefenamic, Meclofenamic, and Tolfenamic Acids

Flufenamic acid (the active moiety liberated from aluminum flufenamate) exhibits superior potency in inhibiting cAMP-dependent chloride secretion in human intestinal epithelial (T84) cell monolayers, with an IC₅₀ of approximately 8 μM [1]. Other fenamate drugs—including tolfenamic acid, meclofenamic acid, and mefenamic acid—produced the same inhibitory effect but with lower potency [1]. Flufenamic acid also inhibited CFTR (a cAMP-activated apical Cl⁻ channel) and KCNQ1/KCNE3 (a cAMP-activated basolateral K⁺ channel), as well as Ca²⁺-dependent Cl⁻ secretion (IC₅₀ ~10 μM) [1]. This polypharmacology—simultaneous COX inhibition plus ion channel modulation—is a class feature of fenamates, but flufenamic acid demonstrates the highest chloride channel inhibitory potency within the class [1][2].

Ion channel modulation Chloride secretion Fenamate selectivity CFTR inhibition

Optimal Application Scenarios for Aluminum Flufenamate Based on Quantitative Differentiation Evidence


Chronic Musculoskeletal Inflammation Models Requiring Sustained NSAID Exposure with Reduced GI Liability

Aluminum flufenamate is ideally suited for long-term preclinical studies in rodent models of rheumatoid arthritis, osteoarthritis, or chronic musculoskeletal pain where repeated NSAID dosing is required. The slow-release pharmacokinetic profile (<30% relative bioavailability vs. free acid; food-independent absorption) [1] combined with the documented GI safety advantage over flufenamic acid free acid (which carries a 30–60% GI side effect rate) [2] makes it preferable for protocols exceeding one week of daily oral dosing. The regulatory-validated anti-inflammatory potency—stronger than phenylbutazone, aspirin, and comparable to indomethacin in the rat pulpitis model—ensures therapeutic-level efficacy is maintained [3].

Fenamate-Class Comparative Screening for Polypharmacology: COX Inhibition Plus Ion Channel Modulation

For drug discovery programs exploring the fenamate scaffold's dual pharmacology (COX-1/COX-2 inhibition plus chloride channel, potassium channel, and GABAA receptor modulation), aluminum flufenamate offers a unique combination: the flufenamic acid moiety provides the highest chloride channel inhibitory potency within the fenamate class (IC₅₀ ~8 μM vs. lower-potency tolfenamic, meclofenamic, and mefenamic acids) [4], while the aluminum salt form enables oral dosing in vivo with modified release. The aluminum counterion is not systemically absorbed, eliminating confounding metal-ion pharmacology [3]. This compound serves as an excellent reference standard for benchmarking novel fenamate derivatives in ion channel screens.

Dental and Oral Inflammation Models: Validated Efficacy Matching or Exceeding Indomethacin

The Japanese regulatory data specifically validate aluminum flufenamate for dental inflammatory conditions (pulpitis, periodontitis, post-extraction inflammation) with anti-inflammatory efficacy exceeding indomethacin in the rat experimental pulpitis model [3]. With approved clinical indications including dental pain and oral surgery-related inflammation, this compound has a well-established efficacy profile in oral inflammation that surpasses the gold-standard NSAID benchmark indomethacin in this specific tissue context. Procurement for dental pharmacology or oral inflammation research programs is supported by this unique tissue-specific potency advantage.

Platelet Function Studies in NSAID Comparative Pharmacology

In ex vivo or in vitro platelet aggregation assays, aluminum flufenamate ranks fourth among 15 NSAIDs in arachidonic acid-induced aggregation inhibition, ahead of mefenamic acid [5]. This well-characterized rank-order position makes it a valuable reference compound for calibrating COX-1-dependent platelet inhibition potency in NSAID screening panels. The documented potency hierarchy (indomethacin > diclofenac > flufenamic acid > aluminum flufenamate > mefenamic acid) provides a reproducible benchmark for assay validation and for distinguishing COX-1-mediated effects from COX-2 or off-target contributions in novel compound characterization.

Quote Request

Request a Quote for Aluminum flufenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.